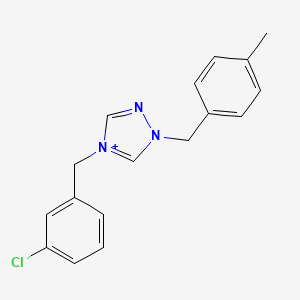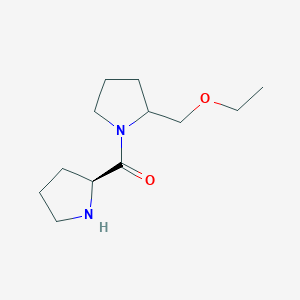
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is a synthetic compound that features a pyrrolidine ring substituted with an L-prolyl group and an ethoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine typically involves the reaction of L-proline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- L-Proline is reacted with ethoxymethyl chloride in the presence of a base.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
化学反应分析
Types of Reactions
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium cyanide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学研究应用
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for prolyl endopeptidase.
Medicine: Investigated for its potential therapeutic effects, including memory enhancement and neuroprotection.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. For example, as a prolyl endopeptidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds. This inhibition can lead to various biological effects, including modulation of neuropeptide levels and potential therapeutic benefits.
相似化合物的比较
Similar Compounds
- 1-(L-Prolyl)-2-(methoxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(hydroxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(chloromethyl)pyrrolidine
Uniqueness
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is unique due to the presence of the ethoxymethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
[2-(ethoxymethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-5-4-8-14(10)12(15)11-6-3-7-13-11/h10-11,13H,2-9H2,1H3/t10?,11-/m0/s1 |
InChI 键 |
APCBTZFGIAJTBA-DTIOYNMSSA-N |
手性 SMILES |
CCOCC1CCCN1C(=O)[C@@H]2CCCN2 |
规范 SMILES |
CCOCC1CCCN1C(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


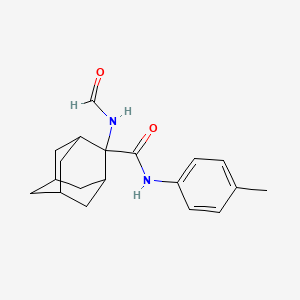
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
methanol](/img/structure/B13366824.png)
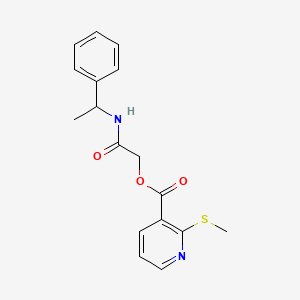
![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)

![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
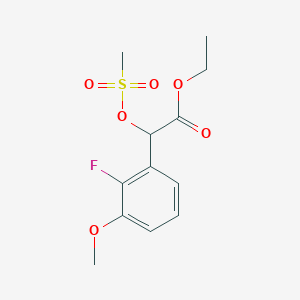

![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
